2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline typically involves the reaction of 2-chloro-3-(3-chloropropyl)quinoline with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, alkylation, and fluorination steps, each optimized for high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
- 2-Chloro-7-methoxy-3-phenylquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Properties
CAS No. |
948290-17-3 |
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Molecular Formula |
C12H10Cl2FN |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-7-fluoroquinoline |
InChI |
InChI=1S/C12H10Cl2FN/c13-5-1-2-9-6-8-3-4-10(15)7-11(8)16-12(9)14/h3-4,6-7H,1-2,5H2 |
InChI Key |
PDSOFMJCDIUSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)F |
Origin of Product |
United States |
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